4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
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Overview
Description
4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a cyclobutyl group attached. This compound is part of the imidazopyridine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine can be achieved through various methods. One common approach involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions . The reaction typically proceeds as follows:
- Dissolve histamine dihydrochloride (3.68g, 20mmol) and paraformaldehyde (1.20g, 40mmol) in water (30ml).
- Heat the mixture to reflux for 4 hours.
- Isolate the product by filtration and purification.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-C]pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated imidazopyridine derivatives.
Scientific Research Applications
4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA_A receptor positive allosteric modulator.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA_A receptor positive allosteric modulator, it enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system . This mechanism is similar to that of other imidazopyridine compounds used as sedatives and anxiolytics.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in sedative and hypnotic drugs like zolpidem.
Imidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is unique due to its specific cyclobutyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of selectivity and potency for certain therapeutic targets.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
4-cyclobutyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H15N3/c1-2-7(3-1)9-10-8(4-5-11-9)12-6-13-10/h6-7,9,11H,1-5H2,(H,12,13) |
InChI Key |
MDUDLXRHPZXMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2C3=C(CCN2)NC=N3 |
Origin of Product |
United States |
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